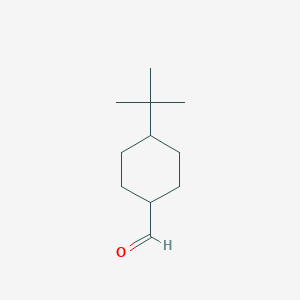

4-tert-Butylcyclohexanecarbaldehyde

Beschreibung

BenchChem offers high-quality 4-tert-Butylcyclohexanecarbaldehyde suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-tert-Butylcyclohexanecarbaldehyde including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Eigenschaften

IUPAC Name |

4-tert-butylcyclohexane-1-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H20O/c1-11(2,3)10-6-4-9(8-12)5-7-10/h8-10H,4-7H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MXGRYXNVQNESIN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1CCC(CC1)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H20O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7066643 | |

| Record name | Cyclohexanecarboxaldehyde, 4-(1,1-dimethylethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7066643 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

168.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

20691-52-5 | |

| Record name | 4-(1,1-Dimethylethyl)cyclohexanecarboxaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=20691-52-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cyclohexanecarboxaldehyde, 4-(1,1-dimethylethyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020691525 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cyclohexanecarboxaldehyde, 4-(1,1-dimethylethyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Cyclohexanecarboxaldehyde, 4-(1,1-dimethylethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7066643 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-tert-butylcyclohexanecarbaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.039.962 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Synthesis and Mechanistic Pathways of 4-tert-Butylcyclohexanecarbaldehyde: A Technical Guide

Executive Summary

4-tert-Butylcyclohexanecarbaldehyde (CAS 20691-52-5) is a critical cyclic aldehyde utilized extensively as a building block in organic synthesis, medicinal chemistry, and the fragrance industry. The molecule's architecture—featuring a bulky tert-butyl group opposite a reactive formyl group—provides a highly predictable stereochemical scaffold. This whitepaper details the causal logic, mechanistic pathways, and self-validating experimental protocols required to synthesize this compound efficiently, focusing on two primary methodologies: late-stage oxidation and one-carbon homologation.

Conformational Causality and Stereochemical Control

Before executing any synthetic route, one must understand the conformational thermodynamics of the target molecule. The tert-butyl group possesses a massive conformational free energy (A-value ≈ 4.9 kcal/mol), which effectively "locks" the cyclohexane ring into a single chair conformation where the tert-butyl group is strictly equatorial.

Because the ring is conformationally locked, the stereochemistry at the C1 position (the formyl group) is absolute: it must be either axial (cis isomer) or equatorial (trans isomer). Since the formyl group has an A-value of approximately 1.0 kcal/mol, the trans (diequatorial) isomer is thermodynamically favored to minimize 1,3-diaxial interactions. Synthetic routes that pass through an enol or enolate intermediate will typically favor the trans isomer upon thermodynamic equilibration, a critical factor when designing stereoselective drug development workflows.

Retrosynthetic Analysis and Pathway Selection

The synthesis of 4-tert-butylcyclohexanecarbaldehyde generally relies on one of three retrosynthetic disconnections, dictated by precursor availability and desired stereochemical outcomes:

-

Late-Stage Oxidation (Route A): Direct oxidation of 4-tert-butylcyclohexanemethanol. This route is highly efficient and preserves the cis/trans ratio of the starting alcohol[1].

-

One-Carbon Homologation via Wittig (Route B): Utilizing the widely available 4-tert-butylcyclohexanone, the ketone is homologated using a methoxymethylene ylide, followed by acidic hydrolysis.

-

Darzens Glycidic Ester Condensation (Route C): An alternative "bottom-up" approach where the ketone reacts with an

-halo carbanion to form an epoxide (glycidic ester), which is subsequently saponified and decarboxylated to yield the aldehyde[2].

Retrosynthetic and forward pathways for 4-tert-butylcyclohexanecarbaldehyde synthesis.

Mechanistic Workflows and Self-Validating Protocols

Route A: Late-Stage Oxidation via PCC

Mechanistic Causality: Pyridinium chlorochromate (PCC) is utilized to selectively oxidize the primary alcohol to an aldehyde without over-oxidation to the carboxylic acid. The reaction proceeds via the formation of a chromate ester intermediate, followed by a bimolecular elimination (E2) of the

Self-Validating Experimental Protocol (Adapted from US Patent 5,128,448)[3][4]:

-

Preparation: To a flame-dried, argon-purged flask, dissolve 4-(1,1-dimethylethyl)cyclohexanemethanol (1.0 g, 5.9 mmol) in anhydrous CH₂Cl₂ (43 mL, freshly distilled from CaH₂).

-

Buffering: Add anhydrous NaOAc (3.84 g, 46.8 mmol). Stir at room temperature for 5 minutes. Validation check: The suspension should remain easily stirrable; the excess buffer ensures the pH remains neutral throughout the oxidation.

-

Oxidation: Add PCC (3.84 g, 17.8 mmol) in a single portion. Stir for 1 hour at room temperature. Validation check: The reaction mixture will rapidly transition from bright orange to a dark, opaque brown/black, indicating the reduction of Cr(VI) to Cr(IV).

-

Quenching & Precipitation: Quench the reaction by adding diethyl ether (200 mL). Causality: The non-polar ether forces the reduced chromium salts to precipitate as a granular black solid, preventing emulsion formation during filtration.

-

Purification: Filter the crude suspension through a pad of Florisil (or silica gel) and concentrate the filtrate under reduced pressure.

-

Yield & Analysis: This protocol typically yields ~0.862 g (87%) of crude 4-tert-butylcyclohexanecarbaldehyde as a mixture of trans and cis isomers[1].

Route B: One-Carbon Homologation via Wittig Reaction

Mechanistic Causality: Direct formylation of enolates is often plagued by poor regioselectivity. The Wittig homologation bypasses this by utilizing (methoxymethyl)triphenylphosphonium chloride. The resulting enol ether is stable and easily isolated. Subsequent acidic hydrolysis generates an oxocarbenium ion that is trapped by water, collapsing into the target aldehyde. This hydrolysis step allows for thermodynamic equilibration, favoring the trans isomer.

Mechanistic steps of the Wittig one-carbon homologation and subsequent hydrolysis.

Self-Validating Experimental Protocol:

-

Ylide Generation: Suspend (methoxymethyl)triphenylphosphonium chloride (1.2 equiv) in anhydrous THF under nitrogen at 0 °C. Dropwise, add Potassium tert-butoxide (KOtBu) (1.2 equiv). Validation check: A deep red/orange color will develop immediately, confirming the formation of the active ylide.

-

Coupling: Add a solution of 4-tert-butylcyclohexanone (1.0 equiv) in THF dropwise. Allow the reaction to warm to room temperature and stir for 4 hours. The color will gradually fade as the ylide is consumed.

-

Workup: Quench with saturated aqueous NH₄Cl and extract with ethyl acetate. Dry over MgSO₄, filter, and concentrate.

-

Hydrolysis: Dissolve the crude enol ether in a 1:1 (v/v) mixture of THF and 2M HCl. Stir at room temperature for 3 hours. Validation check: Monitor via TLC; the non-polar enol ether spot will disappear, replaced by a more polar, UV-inactive spot (stainable with 2,4-DNP or KMnO₄).

-

Final Isolation: Neutralize carefully with saturated NaHCO₃, extract with diethyl ether, dry, and purify via flash column chromatography to yield the pure aldehyde.

Quantitative Data and Comparative Analysis

To assist drug development professionals in selecting the optimal synthetic pathway, the following table summarizes the quantitative metrics and operational parameters of the three primary routes.

| Parameter | Route A: PCC Oxidation | Route B: Wittig Homologation | Route C: Darzens Condensation |

| Starting Material | 4-tert-Butylcyclohexanemethanol | 4-tert-Butylcyclohexanone | 4-tert-Butylcyclohexanone |

| Overall Yield | High (~85-90%) | Moderate-High (~70-80%) | Moderate (~60-75%) |

| Step Count | 1 Step | 2 Steps | 3 Steps |

| Stereochemical Control | Retains precursor stereochemistry | Thermodynamic control (trans favored) | Thermodynamic control (trans favored) |

| Key Reagents | PCC, NaOAc, CH₂Cl₂ | Ph₃PCH₂OMeCl, KOtBu, HCl | Ethyl chloroacetate, NaOEt, NaOH |

| Toxicity / Safety | High (Cr(VI) is highly toxic) | Moderate (Phosphine byproducts) | Moderate (Exothermic decarboxylation) |

| Scalability | Poor (Chromium waste remediation) | Excellent (Standard workups) | Good (Requires careful thermal control) |

References

1.[1] Synthesis of 4-(1,1-dimethylethyl)cyclohexanecarboxaldehyde. PrepChem.com. Available at: 2.[3] Synthesis routes of Benzyl propiolate (Citing US05128448). BenchChem. Available at: 3.[4] Piperazine compounds (Citing US5128448A). Google Patents. Available at: 4.[2] Aggarwal, V. K., Crimmin, M., & Riches, S. Synthesis of Oxaspiropentanes (Darzens condensation context). Thieme-Connect. Available at:

Sources

An In-depth Technical Guide to the Physicochemical Properties of 4-tert-Butylcyclohexanecarbaldehyde

Prepared by: Gemini, Senior Application Scientist

Abstract: This technical guide provides a comprehensive overview of the core physicochemical properties of 4-tert-Butylcyclohexanecarbaldehyde (TBCHA), a key aliphatic aldehyde in various industrial applications. The document is structured to provide researchers, scientists, and drug development professionals with an in-depth understanding of its molecular structure, isomerism, and key physical and chemical characteristics. Detailed experimental protocols for property determination are included, emphasizing the causality behind methodological choices to ensure scientific integrity. All data is supported by authoritative references to provide a self-validating and reliable resource for laboratory and development settings.

Introduction to 4-tert-Butylcyclohexanecarbaldehyde

4-tert-Butylcyclohexanecarbaldehyde, with the chemical formula C11H20O, is a substituted cyclic aldehyde.[1][2] Its structure consists of a cyclohexane ring substituted with a bulky tert-butyl group and a formyl (aldehyde) group at the 1 and 4 positions, respectively.[2] This compound is of significant interest, particularly in the fragrance industry, for its characteristic floral and woody odor.[1] The presence of the tert-butyl group "locks" the conformation of the cyclohexane ring, leading to distinct and separable cis and trans isomers, which possess different physical properties and sensory profiles. Understanding the physicochemical properties of this compound is paramount for its application in formulation science, for predicting its environmental fate, and for ensuring safe handling and storage.

Molecular Structure and Isomerism

The defining structural feature of 4-tert-Butylcyclohexanecarbaldehyde is the potential for geometric isomerism due to the substituted cyclohexane ring.[3] The two substituents—the tert-butyl group and the aldehyde group—can be oriented on the same side of the ring (cis isomer) or on opposite sides (trans isomer).[4]

-

Trans-isomer: Generally, the more stable configuration where the bulky tert-butyl group occupies an equatorial position to minimize steric hindrance, and the aldehyde group is also in an equatorial position.

-

Cis-isomer: A less stable configuration where one of the substituents is forced into an axial position, leading to greater steric strain.

These isomers are diastereomers, meaning they are stereoisomers that are not mirror images of each other and thus have different physical properties such as boiling points, melting points, and densities.[5][6] The commercial product is often a mixture of these isomers.[1]

Caption: Conformational isomers of 4-tert-Butylcyclohexanecarbaldehyde.

Core Physicochemical Properties

The physical and chemical properties of 4-tert-Butylcyclohexanecarbaldehyde are crucial for its handling, formulation, and application. The data presented below is for the typical isomeric mixture unless otherwise specified.

| Property | Value | Source(s) |

| Molecular Formula | C11H20O | [1][2] |

| Molecular Weight | 168.28 g/mol | [1][2] |

| Appearance | Colorless to pale yellow clear liquid | [1] |

| Odor | Floral, woody | [1] |

| Boiling Point | 221.0 to 222.0 °C at 760 mmHg | [1] |

| Vapor Pressure | 0.1 mmHg at 25.0 °C (estimated) | [1] |

| Flash Point | 75.0 °C (167.0 °F) (Tag Closed Cup) | [1] |

| Solubility | Insoluble in water (est. 30.23 mg/L at 25 °C); Soluble in alcohol. | [1] |

| logP (o/w) | 3.676 (estimated) | [1] |

Spectroscopic Analysis

Spectroscopic data is essential for the structural elucidation and quality control of 4-tert-Butylcyclohexanecarbaldehyde.

-

Infrared (IR) Spectroscopy: The IR spectrum is characterized by a strong absorption band around 1720-1740 cm⁻¹, which is indicative of the C=O (carbonyl) stretching of the aldehyde group. Additional peaks in the 2720-2820 cm⁻¹ region correspond to the C-H stretch of the aldehyde.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The spectrum will show a characteristic singlet for the nine equivalent protons of the tert-butyl group around 0.8-1.0 ppm. The aldehyde proton will appear as a singlet or a triplet (depending on adjacent protons) significantly downfield, typically in the range of 9.5-10.0 ppm. The cyclohexane ring protons will produce complex multiplets in the 1.0-2.5 ppm region.

-

¹³C NMR: The carbonyl carbon of the aldehyde is highly deshielded and will appear around 200-205 ppm. The quaternary carbon and the methyl carbons of the tert-butyl group will have distinct signals, typically around 32 ppm and 27 ppm, respectively. The carbons of the cyclohexane ring will resonate in the 20-50 ppm range.[7]

-

Experimental Protocol: Determination of Solubility

This section outlines a standardized workflow for determining the solubility of 4-tert-Butylcyclohexanecarbaldehyde in various solvents, a critical parameter for formulation development.

Rationale: The shake-flask method (OECD Guideline 105) is a robust and widely accepted standard for determining water solubility. For organic solvents, a gravimetric approach is reliable. Temperature control is critical as solubility is highly temperature-dependent.

Methodology: Shake-Flask Method for Water Solubility

-

Preparation: Add an excess amount of 4-tert-Butylcyclohexanecarbaldehyde to a known volume of deionized water in a stoppered flask.

-

Equilibration: Agitate the flask at a constant, controlled temperature (e.g., 25 °C) for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached. The agitation must be sufficient to disperse the substance but not so vigorous as to cause emulsification.

-

Phase Separation: Cease agitation and allow the mixture to stand undisturbed at the same constant temperature until the aqueous and organic phases have clearly separated. Centrifugation may be required to separate fine dispersions.

-

Sampling: Carefully extract a sample from the center of the aqueous phase using a syringe, avoiding any undissolved material.

-

Analysis: Analyze the concentration of the dissolved substance in the aqueous sample using a suitable analytical technique, such as Gas Chromatography (GC) with a Flame Ionization Detector (FID), calibrated with known standards.

-

Calculation: Express the solubility in mg/L or other appropriate units based on the measured concentration and the volume of the sample.

Caption: Workflow for determining water solubility via the shake-flask method.

Safety and Handling

4-tert-Butylcyclohexanecarbaldehyde is classified as a combustible liquid and can cause skin and serious eye irritation. It may also cause an allergic skin reaction.[8]

-

Handling: Wear appropriate personal protective equipment (PPE), including protective gloves, clothing, and eye/face protection.[9][10] Handle in a well-ventilated area and keep away from heat, sparks, open flames, and hot surfaces.[8][11]

-

Storage: Store in a cool, well-ventilated, dry place in a tightly closed container.[8][11]

-

First Aid: In case of eye contact, rinse cautiously with water for several minutes.[8][10] If on skin, wash with plenty of soap and water.[8][10] If irritation or rash occurs, seek medical advice.[8]

Conclusion

4-tert-Butylcyclohexanecarbaldehyde is a compound with well-defined physicochemical properties that are heavily influenced by its cis/trans isomerism. Its moderate volatility, limited water solubility, and characteristic odor profile make it a valuable ingredient in the fragrance industry. A thorough understanding of its properties, as detailed in this guide, is essential for its safe and effective application in scientific research and industrial development. The provided protocols offer a validated framework for the precise characterization of this and similar chemical entities.

References

-

The Good Scents Company. (n.d.). 4-tert-butyl cyclohexane carboxaldehyde. Retrieved from [Link]

-

Procter & Gamble. (2018, July 12). SAFETY DATA SHEET. Retrieved from [Link]

-

PubChem. (n.d.). 4-Tert-butylcyclohexene-1-carbaldehyde. National Center for Biotechnology Information. Retrieved from [Link]

-

PubChem. (n.d.). Cyclohexanecarboxaldehyde, 4-(1,1-dimethylethyl)-. National Center for Biotechnology Information. Retrieved from [Link]

-

Chemistry LibreTexts. (2022, August 15). Cis-Trans Isomers (Geometric Isomers). Retrieved from [Link]

-

Chemistry Steps. (n.d.). Cis and Trans Isomers. Retrieved from [Link]

-

Quora. (2022, November 14). What is the structure of cis-3-tert-butylcyclohexanecarbaldehyde?. Retrieved from [Link]

-

brainly.com. (2023, May 22). The cis and trans isomers of 4-tert-butylcyclohexanol are ______. Retrieved from [Link]

-

U.S. Environmental Protection Agency. (n.d.). Cyclohexanecarboxaldehyde, 4-(1,1-dimethylethyl)-. Substance Registry Services. Retrieved from [Link]

Sources

- 1. 4-tert-butyl cyclohexane carboxaldehyde, 20691-52-5 [thegoodscentscompany.com]

- 2. Substance Registry Services | US EPA [cdxapps.epa.gov]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. quora.com [quora.com]

- 5. brainly.com [brainly.com]

- 6. One moment, please... [chemistrysteps.com]

- 7. 4-Tert-butylcyclohexene-1-carbaldehyde | C11H18O | CID 11137499 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. images.thdstatic.com [images.thdstatic.com]

- 9. 4-(tert-butyl)cyclohexane-1-carbaldehyde 97% | CAS: 20691-52-5 | AChemBlock [achemblock.com]

- 10. fishersci.com [fishersci.com]

- 11. tcichemicals.com [tcichemicals.com]

4-tert-Butylcyclohexanecarbaldehyde CAS number and molecular weight

Conformational Control and Synthetic Methodologies of 4-tert-Butylcyclohexanecarbaldehyde

Molecular Architecture & Conformational Locking

The molecule 4-tert-butylcyclohexanecarbaldehyde is a versatile cycloaliphatic aldehyde utilized extensively in fragrance chemistry and as a rigid intermediate in pharmaceutical drug development[1]. The defining structural feature of this compound is the bulky tert-butyl group located at the C4 position of the cyclohexane ring.

In a standard cyclohexane system, substituents can rapidly interconvert between axial and equatorial positions. However, a tert-butyl group exerts severe 1,3-diaxial steric strain if forced into an axial position. Consequently, it acts as a "conformational lock," anchoring the ring into a single chair conformation where the tert-butyl group is strictly equatorial. This rigid geometry dictates the stereochemical outcome of synthetic reactions at the C1 aldehyde position, allowing chemists to isolate distinct cis and trans isomers that exhibit notably different physical and olfactory properties.

Physicochemical Data & Identification

Accurate identification and physicochemical profiling are critical for downstream formulation and synthesis. The following table consolidates the core metrics for this compound:

| Property | Value | Source |

| IUPAC Name | 4-tert-butylcyclohexane-1-carbaldehyde | PubChem[1] |

| CAS Registry Number | 20691-52-5 | PubChem[1] |

| Molecular Weight | 168.28 g/mol | PubChem[1] |

| Molecular Formula | C11H20O | PubChem[1] |

| LogP (XLogP3-AA) | 3.20 | PubChem[1] |

| Odor Profile | Floral, Woody, Alliaceous | The Good Scents Co.[2] |

Strategic Synthetic Pathways

The synthesis of 4-tert-butylcyclohexanecarbaldehyde generally proceeds via two primary strategic routes: the homologation of 4-tert-butylcyclohexanone (via Wittig or Darzens reactions) or the direct oxidation of 4-tert-butylcyclohexylmethanol[3]. In laboratory settings, the oxidation route using Pyridinium Chlorochromate (PCC) is highly favored due to its predictable yield (~87%) and mild conditions that prevent over-oxidation to the carboxylic acid[3].

Figure 1: Primary synthetic pathways for 4-tert-Butylcyclohexanecarbaldehyde.

Self-Validating Experimental Protocol: Buffered PCC Oxidation

To ensure scientific integrity and reproducibility, the following protocol details the causality behind each experimental choice during the PCC oxidation of 4-tert-butylcyclohexylmethanol. This workflow is designed as a self-validating system, incorporating In-Process Controls (IPC) and Quality Control (QC) validation.

Figure 2: Self-validating experimental workflow for buffered PCC oxidation.

Step-by-Step Methodology & Causality

-

Substrate Preparation: Dissolve 4-(1,1-dimethylethyl)cyclohexanemethanol (1.0 eq) in CH2Cl2 that has been freshly distilled from CaH2[3].

-

Causality: CaH2 distillation strictly removes trace water. Water must be excluded to prevent the formation of aldehyde hydrates, which resist isolation and complicate purification.

-

-

Buffer Addition: Add anhydrous Sodium Acetate (NaOAc) (approx. 8.0 eq) to the solution and stir for 5 minutes under argon[3].

-

Causality: PCC generates acidic chromium byproducts. The alpha-proton of the newly formed aldehyde is relatively acidic; without a buffer, the acidic environment promotes enolization, leading to stereochemical scrambling (epimerization of cis/trans isomers) or aldol condensation side-reactions.

-

-

Oxidation: Add Pyridinium chlorochromate (PCC) (3.0 eq) and stir for 1 hour at room temperature[3].

-

Causality: PCC selectively oxidizes primary alcohols to aldehydes without over-oxidizing to carboxylic acids (unlike the Jones reagent), making it ideal for this sensitive substrate.

-

-

In-Process Control (IPC): Pull a micro-aliquot for Thin Layer Chromatography (TLC).

-

Causality: Validates the complete consumption of the starting alcohol before quenching, preventing difficult downstream chromatographic separations.

-

-

Quench and Filtration: Quench the reaction by adding a large volume of ethyl ether (Et2O). Filter the crude mixture through a Fluorasil column[3].

-

Causality: Ether causes the reduced chromium species to precipitate as a dense, manageable solid rather than a colloidal suspension. Fluorasil (a mildly basic magnesium silicate) is chosen over silica gel to trap the toxic chromium salts without inducing acid-catalyzed degradation of the target aldehyde.

-

-

QC Validation: Evaporate the solvent and analyze the crude mixture via 1H NMR.

-

Causality: The presence of a sharp singlet/multiplet near ~9.6 ppm confirms the successful formation of the aldehyde proton, validating the entire synthetic loop.

-

Industrial & Olfactory Applications

Beyond its use as a synthetic intermediate, 4-tert-butylcyclohexanecarbaldehyde is heavily utilized in the fragrance industry. It is officially listed in the European Commission's CosIng inventory as a perfuming agent[4]. Its odor profile is characterized by distinct floral and woody notes, with a slight alliaceous undertone[2]. Because of its high LogP (3.20) and lack of hydrogen bond donors, it exhibits excellent lipophilicity, allowing it to anchor effectively into lipid-based cosmetic formulations and prolong scent longevity.

References

1.[4] Title: COSING - Ingredients-Fragrance Inventory Source: European Commission / norman-network.com URL: [Link] 2.[1] Title: Cyclohexanecarboxaldehyde, 4-(1,1-dimethylethyl)- | C11H20O | CID 88655 Source: PubChem (nih.gov) URL: [Link] 3.[2] Title: 4-tert-butyl cyclohexane carboxaldehyde, 20691-52-5 Source: The Good Scents Company URL: [Link] 4.[3] Title: Synthesis of 4-(1,1-dimethylethyl)cyclohexanecarboxaldehyde (Based on US Patent 5,128,448) Source: PrepChem URL: [Link]

Sources

spectroscopic data of 4-tert-Butylcyclohexanecarbaldehyde (NMR, IR, MS)

An In-depth Technical Guide to the Spectroscopic Data of 4-tert-Butylcyclohexanecarbaldehyde

This guide provides a comprehensive analysis of the spectroscopic data for 4-tert-Butylcyclohexanecarbaldehyde (CAS No. 20691-52-5), a substituted cyclohexane derivative of interest in fragrance and synthetic chemistry.[1][2] As this compound is typically supplied as a mixture of its cis and trans diastereomers, a thorough understanding of its spectroscopic characteristics is paramount for isomer differentiation, conformational analysis, and quality control. This document is structured to provide researchers, scientists, and drug development professionals with the foundational principles, expected spectral data, and validated experimental protocols necessary for the complete characterization of this molecule.

The Foundation: Conformational Analysis of a "Locked" System

The spectroscopic behavior of 4-tert-Butylcyclohexanecarbaldehyde is fundamentally dictated by the conformational preference of its cyclohexane ring. The presence of a sterically demanding tert-butyl group effectively "locks" the ring into a single chair conformation where this bulky group occupies the more stable equatorial position to minimize unfavorable 1,3-diaxial interactions.[3] This conformational rigidity simplifies spectral interpretation, as we do not need to consider a dynamic equilibrium between two rapidly interconverting chair forms, which is common for many other substituted cyclohexanes.

The stereochemistry of the molecule is therefore defined by the orientation of the carbaldehyde group at the C1 position relative to the equatorial tert-butyl group at C4.

-

Trans Isomer : The carbaldehyde group is in the equatorial position.

-

Cis Isomer : The carbaldehyde group is in the axial position.

The distinct spatial arrangement of the aldehyde group in each isomer leads to unique and diagnostic differences in their respective NMR spectra.

Caption: Chair conformations of trans and cis-4-tert-Butylcyclohexanecarbaldehyde.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Tool for Isomer Differentiation

NMR spectroscopy is the most powerful technique for distinguishing between the cis and trans isomers of 4-tert-Butylcyclohexanecarbaldehyde. The chemical shift (δ) and spin-spin coupling constants (J) of the protons on the cyclohexane ring, particularly the proton at C1, provide definitive stereochemical information.

¹H NMR Spectral Analysis

The key diagnostic signal in the ¹H NMR spectrum is the aldehydic proton (-CHO) and the methine proton at C1 (the carbon bearing the aldehyde group).

-

Aldehydic Proton (H-C=O): This proton typically appears as a doublet in the downfield region of the spectrum, around δ 9.5-9.7 ppm . The coupling is to the methine proton at C1.

-

Tert-Butyl Protons (-C(CH₃)₃): A sharp singlet integrating to 9 protons is expected around δ 0.8-0.9 ppm . This signal is often used as an internal reference for integration.

-

Cyclohexane Ring Protons: These protons appear as a complex series of multiplets between δ 1.0 and 2.5 ppm .

The critical distinction between isomers comes from the signal for the C1 methine proton (H1) :

-

Trans Isomer (Equatorial -CHO): In this isomer, the H1 proton is axial . It will experience large diaxial couplings to the two axial protons at C2 and C6. This results in a signal with a large coupling constant, typically appearing as a triplet of triplets or a multiplet with a large width around δ 2.2-2.4 ppm .[4] The large coupling constant (J ≈ 10-13 Hz) is characteristic of an axial proton.

-

Cis Isomer (Axial -CHO): Here, the H1 proton is equatorial . It will have smaller axial-equatorial and equatorial-equatorial couplings to the protons at C2 and C6. This leads to a signal that is a narrow multiplet or a broad singlet with a smaller overall width, appearing slightly further downfield than its axial counterpart due to being deshielded, typically around δ 2.4-2.6 ppm .[3]

Table 1: Predicted ¹H NMR Data for 4-tert-Butylcyclohexanecarbaldehyde Isomers

| Proton Assignment | Predicted Chemical Shift (δ, ppm) - Trans Isomer | Predicted Chemical Shift (δ, ppm) - Cis Isomer | Expected Multiplicity |

|---|---|---|---|

| -C(CH₃)₃ | ~ 0.87 | ~ 0.89 | Singlet (s) |

| Cyclohexane Ring (H2, H3, H4, H5, H6) | ~ 1.0 - 2.2 | ~ 1.0 - 2.3 | Multiplets (m) |

| H1 (methine) | ~ 2.3 | ~ 2.5 | Multiplet (m), broad for trans |

| -CHO (aldehydic) | ~ 9.6 | ~ 9.6 | Doublet (d) |

¹³C NMR Spectral Analysis

The ¹³C NMR spectrum provides complementary information, confirming the presence of the key functional groups and offering further evidence for isomer identification. The orientation of the aldehyde group influences the chemical shifts of the ring carbons due to steric (gamma-gauche) effects.

-

Cis Isomer (Axial -CHO): The axial aldehyde group will cause a shielding effect on the syn-axial carbons at C3 and C5. Therefore, the signals for C3 and C5 in the cis isomer are expected to be shifted upfield (to a lower ppm value) compared to the trans isomer.[5]

Table 2: Predicted ¹³C NMR Data for 4-tert-Butylcyclohexanecarbaldehyde Isomers

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) - Trans Isomer | Predicted Chemical Shift (δ, ppm) - Cis Isomer |

|---|---|---|

| -CHO | ~ 205 | ~ 205 |

| C1 (methine) | ~ 52 | ~ 49 |

| C2, C6 | ~ 29 | ~ 26 |

| C3, C5 | ~ 26 | ~ 23 |

| C4 | ~ 47 | ~ 47 |

| -C (CH₃)₃ | ~ 32 | ~ 32 |

| -C(C H₃)₃ | ~ 27.5 | ~ 27.5 |

Infrared (IR) Spectroscopy: Functional Group Identification

IR spectroscopy is an excellent tool for rapidly confirming the presence of the key functional groups in the molecule. The spectrum is expected to be dominated by absorptions corresponding to the aldehyde and the saturated hydrocarbon framework.

Table 3: Key IR Absorption Bands for 4-tert-Butylcyclohexanecarbaldehyde

| Functional Group | Vibration Type | Expected Frequency (cm⁻¹) | Intensity |

|---|---|---|---|

| Aldehyde C-H | C-H Stretch | ~ 2820 and ~ 2720 (often two distinct peaks) | Medium |

| Alkane C-H | C-H Stretch | 2850 - 3000 | Strong |

| Aldehyde C=O | C=O Stretch | ~ 1725 | Strong, Sharp |

| Alkane C-H | C-H Bend | 1365 - 1470 | Medium |

The most diagnostic peak is the strong, sharp carbonyl (C=O) stretch around 1725 cm⁻¹. The presence of two weaker bands in the 2700-2850 cm⁻¹ region (the "aldehyde doublet") is also a classic indicator of an aldehyde functional group.

Mass Spectrometry (MS): Molecular Weight and Fragmentation

Mass spectrometry provides information about the molecular weight and the fragmentation pattern of the molecule, which can be used to confirm its structure. For 4-tert-Butylcyclohexanecarbaldehyde (C₁₁H₂₀O), the molecular weight is 168.28 g/mol .[1]

-

Molecular Ion (M⁺): A peak corresponding to the molecular ion is expected at m/z = 168 .

-

Key Fragmentation Pathways:

-

Loss of the tert-butyl group: A prominent peak should be observed at m/z = 111 ([M - 57]⁺), resulting from the cleavage of the C4-C(CH₃)₃ bond.

-

Loss of the aldehyde group: A peak at m/z = 139 ([M - 29]⁺) from the loss of the -CHO radical.

-

McLafferty Rearrangement: While less common in cyclic systems, fragmentation of the ring can lead to a complex pattern of smaller ions. A base peak at m/z = 57 corresponding to the stable tert-butyl cation ([C(CH₃)₃]⁺) is highly likely.

-

Sources

- 1. 4-(tert-butyl)cyclohexane-1-carbaldehyde 97% | CAS: 20691-52-5 | AChemBlock [achemblock.com]

- 2. 4-tert-butyl cyclohexane carboxaldehyde, 20691-52-5 [thegoodscentscompany.com]

- 3. cpb-us-e2.wpmucdn.com [cpb-us-e2.wpmucdn.com]

- 4. chegg.com [chegg.com]

- 5. CIS-4-TERT-BUTYLCYCLOHEXANOL(937-05-3) 13C NMR [m.chemicalbook.com]

An In-depth Technical Guide to the Cis and Trans Isomers of 4-tert-Butylcyclohexanecarbaldehyde

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the cis and trans isomers of 4-tert-butylcyclohexanecarbaldehyde, molecules of significant interest in stereochemistry and fragrance chemistry. We will delve into the fundamental principles governing their conformational behavior, synthesis, and characterization. This document aims to serve as a detailed resource, integrating theoretical knowledge with practical experimental insights and protocols.

Introduction: The Significance of Stereoisomerism in Substituted Cyclohexanes

The cyclohexane ring is a fundamental structural motif in a vast array of organic molecules, from natural products to pharmaceuticals. Its non-planar, puckered "chair" conformation is the most stable arrangement, minimizing both angle and torsional strain.[1] When substituents are introduced onto the ring, they can occupy one of two distinct positions: axial (parallel to the principal axis of the ring) or equatorial (extending from the "equator" of the ring).

The spatial orientation of these substituents gives rise to stereoisomerism, most notably cis-trans isomerism. In 1,4-disubstituted cyclohexanes, such as 4-tert-butylcyclohexanecarbaldehyde, the cis isomer has one substituent in an axial position and the other in an equatorial position, while the trans isomer has both substituents in either axial or equatorial positions. The large and bulky tert-butyl group plays a crucial role in the conformational analysis of these molecules. Due to severe steric hindrance, known as 1,3-diaxial interactions, a tert-butyl group strongly prefers the equatorial position, effectively "locking" the cyclohexane ring into a single chair conformation.[1][2] This conformational rigidity makes 4-tert-butyl substituted cyclohexanes excellent model systems for studying the properties of axial and equatorial substituents.

This guide will specifically explore the synthesis, conformational analysis, and spectroscopic characterization of the cis and trans isomers of 4-tert-butylcyclohexanecarbaldehyde, providing a detailed understanding of their distinct chemical and physical properties.

Conformational Analysis: A Tale of Two Isomers

The relative stability of the cis and trans isomers of 4-tert-butylcyclohexanecarbaldehyde is dictated by the conformational preference of the formyl (-CHO) group. The energetic cost of a substituent occupying an axial position is quantified by its "A-value," which represents the Gibbs free energy difference between the axial and equatorial conformations.[3]

The tert-butyl group has a very large A-value (approximately 5 kcal/mol), meaning it has an overwhelming preference for the equatorial position to avoid destabilizing 1,3-diaxial interactions.[3] This effectively anchors the conformation of the cyclohexane ring.

-

Trans Isomer: In the trans isomer, with the tert-butyl group in the equatorial position, the formyl group also occupies an equatorial position. This diequatorial conformation is the most stable arrangement, as it minimizes steric strain for both substituents.

-

Cis Isomer: In the cis isomer, with the tert-butyl group locked in the equatorial position, the formyl group is forced into the less favorable axial position.

The A-value for a formyl group (-CHO) is approximately 0.7 kcal/mol. This value quantifies the energetic penalty of the formyl group being in an axial position compared to an equatorial one. Therefore, the trans isomer (diequatorial) is thermodynamically more stable than the cis isomer (axial-equatorial) by approximately 0.7 kcal/mol.

Synthesis of Cis and Trans Isomers

The synthesis of the individual cis and trans isomers of 4-tert-butylcyclohexanecarbaldehyde is most readily achieved through a two-step process starting from 4-tert-butylcyclohexanone. This involves the stereoselective reduction of the ketone to the corresponding cis- and trans-4-tert-butylcyclohexanols, followed by the oxidation of the separated alcohols to the desired aldehydes.

Step 1: Stereoselective Reduction of 4-tert-Butylcyclohexanone

The reduction of 4-tert-butylcyclohexanone can yield a mixture of cis and trans alcohols. The stereochemical outcome is highly dependent on the reducing agent used.

-

Synthesis of trans-4-tert-Butylcyclohexanol (Equatorial -OH): Reduction with sodium borohydride (NaBH₄) in an alcoholic solvent typically yields the trans isomer as the major product. The hydride nucleophile preferentially attacks the carbonyl group from the less sterically hindered axial face, resulting in the formation of the equatorial alcohol.[2]

-

Synthesis of cis-4-tert-Butylcyclohexanol (Axial -OH): To obtain the cis isomer as the major product, a bulkier reducing agent is required. Lithium tri-sec-butylborohydride (L-Selectride®) is highly effective for this purpose. The bulky nature of this reagent forces the hydride to attack from the more open equatorial face, leading to the formation of the axial alcohol.

Step 2: Oxidation of Separated Alcohols to Aldehydes

Once the cis and trans alcohols are separated (typically by column chromatography), they can be oxidized to the corresponding aldehydes. It is crucial to use a mild oxidizing agent to prevent over-oxidation to the carboxylic acid, especially in the case of the primary alcohol precursor if one were to start from a different route. For secondary alcohols, this is less of a concern.

Common and effective methods for this transformation include:

-

Pyridinium Chlorochromate (PCC) Oxidation: PCC is a versatile and mild oxidizing agent that efficiently converts secondary alcohols to ketones and primary alcohols to aldehydes.[4][5] The reaction is typically carried out in an inert solvent such as dichloromethane (DCM).

-

Swern Oxidation: This method utilizes dimethyl sulfoxide (DMSO) activated by oxalyl chloride or trifluoroacetic anhydride, followed by the addition of a hindered base like triethylamine. The Swern oxidation is known for its mild conditions and high yields.[3][6]

Experimental Protocol: PCC Oxidation of 4-tert-Butylcyclohexanol

Objective: To synthesize 4-tert-butylcyclohexanecarbaldehyde from the corresponding alcohol isomer.

Materials:

-

cis- or trans-4-tert-Butylcyclohexanol

-

Pyridinium chlorochromate (PCC)

-

Anhydrous dichloromethane (DCM)

-

Silica gel

-

Diethyl ether

-

Anhydrous magnesium sulfate

Procedure:

-

In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend PCC in anhydrous DCM.

-

To this suspension, add a solution of the respective 4-tert-butylcyclohexanol isomer in anhydrous DCM dropwise with stirring.

-

Stir the reaction mixture at room temperature and monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Upon completion, dilute the reaction mixture with diethyl ether and pass it through a short plug of silica gel to remove the chromium byproducts.

-

Wash the silica gel plug with additional diethyl ether.

-

Combine the organic filtrates and wash with a saturated aqueous solution of sodium bicarbonate, followed by brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude aldehyde.

-

Purify the aldehyde by column chromatography on silica gel if necessary.

Spectroscopic Characterization

The cis and trans isomers of 4-tert-butylcyclohexanecarbaldehyde can be readily distinguished by nuclear magnetic resonance (NMR) and infrared (IR) spectroscopy due to the different spatial orientations of the formyl group.

¹H NMR Spectroscopy

The most diagnostic signal in the ¹H NMR spectrum is that of the aldehydic proton (-CHO).

-

Trans Isomer (Equatorial -CHO): The aldehydic proton is in an equatorial position. It will typically appear as a doublet due to coupling with the adjacent methine proton. The chemical shift is expected to be in the range of 9.5-9.7 ppm.[7]

-

Cis Isomer (Axial -CHO): The aldehydic proton is in an axial position. Due to the anisotropic effect of the cyclohexane ring, the axial proton is more shielded compared to the equatorial proton and will thus appear at a slightly upfield chemical shift, typically around 9.4-9.6 ppm. The coupling constant to the adjacent methine proton will also differ due to the change in dihedral angle.[7]

Another key feature is the signal for the proton on the carbon bearing the formyl group (C1-H). In the trans isomer, this proton is axial and will exhibit large axial-axial couplings to the adjacent axial protons on C2 and C6, resulting in a complex multiplet, often a triplet of triplets. In the cis isomer, the C1-H is equatorial and will show smaller equatorial-axial and equatorial-equatorial couplings.

¹³C NMR Spectroscopy

The chemical shifts of the carbon atoms in the cyclohexane ring are also sensitive to the conformation.

| Carbon | Trans Isomer (Equatorial -CHO) | Cis Isomer (Axial -CHO) |

| C=O | ~205 ppm | ~203 ppm |

| C1 | ~50 ppm | ~47 ppm |

| C4 | ~47 ppm | ~47 ppm |

| tert-Butyl (quat. C) | ~32 ppm | ~32 ppm |

| tert-Butyl (CH₃) | ~27 ppm | ~27 ppm |

| Note: These are approximate chemical shifts and can vary depending on the solvent and instrument. |

The upfield shift of the axial formyl carbon and the C1 carbon in the cis isomer is a characteristic feature of axial substituents in cyclohexane systems due to the gamma-gauche effect.

Infrared (IR) Spectroscopy

The C=O stretching frequency in the IR spectrum is diagnostic of the aldehyde functional group and can also provide information about the conformation.

-

Trans Isomer (Equatorial -CHO): The C=O stretch for an equatorial aldehyde on a cyclohexane ring typically appears around 1725-1730 cm⁻¹.[8]

-

Cis Isomer (Axial -CHO): An axial aldehyde generally exhibits a C=O stretching frequency at a slightly lower wavenumber, in the range of 1720-1725 cm⁻¹, due to interactions with the axial C-H bonds at the 3 and 5 positions.[9]

The C-H stretch of the aldehydic proton is also observable, typically as a pair of weak bands around 2720 cm⁻¹ and 2820 cm⁻¹.[10]

Separation of Isomers

The cis and trans isomers of 4-tert-butylcyclohexanecarbaldehyde can be separated using standard chromatographic techniques.

-

Gas Chromatography (GC): Due to their different boiling points and polarities, the two isomers can be separated by capillary gas chromatography. This method is excellent for analytical-scale separation and quantification of the isomer ratio.

-

Column Chromatography: For preparative-scale separation, column chromatography on silica gel is effective. The choice of eluent is critical. A non-polar solvent system, such as a mixture of hexanes and ethyl acetate in a low concentration, will typically allow for the separation of the two isomers. The more polar cis isomer (with the axial aldehyde) will generally have a slightly stronger interaction with the silica gel and thus a longer retention time compared to the less polar trans isomer.

Applications

4-tert-butylcyclohexanecarbaldehyde, as a mixture of its cis and trans isomers, is primarily used in the fragrance industry.[11] It possesses a pleasant, floral, and woody odor.[11] While the specific olfactory properties of the individual isomers are not extensively documented in publicly available literature, it is common for stereoisomers to have distinct scent profiles. The trans isomer of the related compound, trans-4-tert-butylcyclohexanol, is noted for its woody and patchouli character, suggesting that the trans aldehyde may contribute significantly to the overall woody aspect of the fragrance.[12][13]

In the context of drug development and medicinal chemistry, substituted cyclohexanecarbaldehydes can serve as versatile intermediates for the synthesis of more complex molecules. The aldehyde functionality can be readily transformed into a variety of other functional groups through reactions such as Wittig olefination, Grignard additions, and reductive amination, allowing for the construction of diverse molecular scaffolds with defined stereochemistry.[14]

Conclusion

The cis and trans isomers of 4-tert-butylcyclohexanecarbaldehyde provide a classic and instructive example of the interplay between stereochemistry and conformational analysis in substituted cyclohexanes. The bulky tert-butyl group serves as a conformational lock, allowing for the distinct properties of the axial and equatorial formyl groups to be studied in detail. This guide has outlined the synthesis, characterization, and separation of these isomers, providing a foundational understanding for researchers and scientists working in organic synthesis, stereochemistry, and related fields. The principles discussed herein are broadly applicable to the study of other substituted cyclohexane systems, which are of paramount importance in the design and synthesis of new chemical entities with specific three-dimensional structures and biological activities.

References

-

Chemistry Stack Exchange. (2020, March 14). 1H NMR of cyclohexanecarbaldehyde. Retrieved from [Link]

-

The Good Scents Company. (n.d.). 4-tert-butyl cyclohexane carboxaldehyde. Retrieved from [Link]

-

Master Organic Chemistry. (2011, September 9). Reagent Friday: PCC (Pyridinium Chlorochromate). Retrieved from [Link]

-

Transtutors. (2021, February 3). The mechanism for oxidation and reduction of 4-tert-butylcyclohexanol and 4-tert-butylcyclohexanone. Retrieved from [Link]

-

CDN. (2012, May 6). OXIDATION AND REDUCTION REACTIONS IN ORGANIC CHEMISTRY: THE INTERCONVERSION OF 4-tert-BUTYLCYCLOHEXANOL AND 4-tert-BUTYLCYCLOHE. Retrieved from [Link]

-

Master Organic Chemistry. (2011, September 9). Reagent Friday: PCC (Pyridinium Chlorochromate). Retrieved from [Link]

-

OpenBU. (2012, January 3). Wittig Reaction. Retrieved from [Link]

-

Fragrance University. (n.d.). trans-4-tert-butylcyclohexan-1-ol. Retrieved from [Link]

-

Vedejs, E. (2007, February 12). The Wittig Reaction. Retrieved from [Link]

-

eGyanKosh. (n.d.). CHEMISTRY PAPER No. 12: ORGANIC SPECTROSCOPY Module 16: 1H NMR Chemical Shifts for Common Functional Groups. Retrieved from [Link]

-

Al-Mawlawi, D. (n.d.). Proton NMR distinguishes axial and equatorial protons in cyclohexanes. Retrieved from [Link]

-

Wikipedia. (n.d.). Swern oxidation. Retrieved from [Link]

-

OpenBU. (2012, January 3). Wittig Reaction. Retrieved from [Link]

-

R Discovery. (2001, August 1). Theoretical vibrational spectra of cyclohexanecarboxaldehyde. Retrieved from [Link]

-

Studylib. (n.d.). 4-tert-Butylcyclohexanol/one Oxidation-Reduction Lab. Retrieved from [Link]

-

Oregon State University. (2022, March 9). 1H NMR Chemical Shifts. Retrieved from [Link]

-

Paula's Choice. (n.d.). Was ist 4-Tert-Butylcyclohexane Carbaldehyde?. Retrieved from [Link]

-

Chemistry LibreTexts. (2025, August 21). 3.3: Conformational analysis of cyclohexanes. Retrieved from [Link]

-

Testbook. (2025, August 27). [Solved] The reagent used for oxidation of trans-4-t-butylcyclohexano. Retrieved from [Link]

-

PubChem. (n.d.). 4-Tert-butylcyclohexene-1-carbaldehyde. Retrieved from [Link]

-

UW-Madison Chemistry. (n.d.). Experiment 7: Oxidation of 4-tert-Butylcyclohexanol. Retrieved from [Link]

-

ResearchGate. (2026, January 29). Revisiting the Bleach Oxidation of 4-tert-Butylcyclohexanol. Retrieved from [Link]

-

Master Organic Chemistry. (n.d.). Swern Oxidation of Alcohols To Aldehydes and Ketones. Retrieved from [Link]

-

Chemistry LibreTexts. (2023, January 22). Oxidation by PCC (pyridinium chlorochromate). Retrieved from [Link]

-

University of Massachusetts Boston. (n.d.). Solvent Free Wittig Reactions. Retrieved from [Link]

-

ResearchGate. (2025, August 7). PCC: Novel oxidation reactions. Retrieved from [Link]

-

Michigan State University. (n.d.). Infrared Spectrometry. Retrieved from [Link]

-

Chemistry LibreTexts. (2023, August 1). 3.4: Fragmentations. Retrieved from [Link]

-

Organic Chemistry Tutor. (n.d.). Oxidation of Alcohols with PCC. Retrieved from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (2025, October 19). The Aromatic Allure: Exploring the Fragrance Applications of Trans-4-tert-Butylcyclohexanol. Retrieved from [Link]

-

Master Organic Chemistry. (2016, November 23). Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. Retrieved from [Link]

-

Perfumer & Flavorist. (1990, November/December). The Relation of Structure and Odor in Substituted Cyclohexanols. Retrieved from [Link]

-

Chemistry LibreTexts. (2023, January 14). 12.9: Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]

-

YouTube. (2019, June 27). Wittig reaction and Stereo-chemistry (Cis or Trans ???) for the Preparation of alkene. Retrieved from [Link]

-

SpectraBase. (n.d.). cis-4-tert-Butyl-cyclohexanol - Optional[13C NMR] - Chemical Shifts. Retrieved from [Link]

-

Compound Interest. (2015). A GUIDE TO 13C NMR CHEMICAL SHIFT VALUES. Retrieved from [Link]

-

Chegg. (2018, November 27). The mechanism for oxidation and reduction of 4-tert-butylcyclohexanol and. Retrieved from [Link]

-

Chemistry Steps. (n.d.). Interpreting IR Spectra. Retrieved from [Link]

-

SynArchive. (n.d.). Grob Fragmentation. Retrieved from [Link]

-

PubMed. (2005, December 23). Conformational study of cis-1,4-di-tert-butylcyclohexane by dynamic NMR spectroscopy and computational methods. Observation of chair and twist-boat conformations. Retrieved from [Link]

-

Oregon State University. (2022, March 9). 13C NMR Chemical Shift. Retrieved from [Link]

Sources

- 1. reddit.com [reddit.com]

- 2. cpb-us-e2.wpmucdn.com [cpb-us-e2.wpmucdn.com]

- 3. Swern oxidation - Wikipedia [en.wikipedia.org]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

- 9. discovery.researcher.life [discovery.researcher.life]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. 4-tert-butyl cyclohexane carboxaldehyde, 20691-52-5 [thegoodscentscompany.com]

- 12. nbinno.com [nbinno.com]

- 13. img.perfumerflavorist.com [img.perfumerflavorist.com]

- 14. ocf.berkeley.edu [ocf.berkeley.edu]

Engineering Olfactory Modulators: A Technical Guide to 4-tert-Butylcyclohexanecarbaldehyde Derivatives and Analogs

Executive Summary

The fragrance and flavor industry is undergoing a paradigm shift driven by stringent regulatory frameworks targeting sensitizing and reproductively toxic aromatic aldehydes. As an Application Scientist specializing in olfactory receptor (OR) modulators, I present this whitepaper to detail the synthesis, structural rationale, and biological evaluation of 4-tert-butylcyclohexanecarbaldehyde (CAS 20691-52-5)[1] and its derivatives. By replacing legacy aromatic osmophores with alicyclic scaffolds, we can engineer safer, high-impact molecules that retain the coveted muguet (lily of the valley) and woody olfactory profiles[2].

Structural Rationale: The Alicyclic Advantage

Historically, aromatic aldehydes such as 3-(4-tert-butylphenyl)propanal (Bourgeonal) and 2-methyl-3-(4-tert-butylphenyl)propanal (Lilial) dominated the muguet fragrance space. However, their propensity to undergo metabolic oxidation into toxic benzoic acid derivatives has led to severe IFRA restrictions and EU bans.

To circumvent this, we utilize the alicyclic advantage . 4-tert-Butylcyclohexanecarbaldehyde retains the bulky, hydrophobic tert-butyl group—a critical pharmacophore for anchoring the molecule into the hydrophobic binding pocket of olfactory receptors like OR1D2. By substituting the planar benzene ring with a flexible cyclohexane ring, we alter the metabolic degradation pathway while preserving the spatial geometry required for receptor agonism. The presence of cis and trans isomers in the alicyclic ring further allows for fine-tuning of the diffusion coefficient and receptor affinity.

Structure-Activity Relationship (SAR) and Odor Profiling

The olfactory impact of the 4-tert-butylcyclohexyl scaffold is highly sensitive to functional group modifications. Esterification, acetalization, or chain extension drastically shifts the vapor pressure and receptor specificity.

Table 1: Odor Profiles of 4-tert-Butylcyclohexyl Derivatives

| Compound | CAS Number | Odor Profile | Primary Application |

| 4-tert-Butylcyclohexanecarbaldehyde | 20691-52-5 | Muguet, woody, ozonic, metallic nuances | Fine fragrances, alicyclic aldehyde modifier |

| 4-tert-Butylcyclohexyl acetate (Vertenex) | 32210-23-4 | Clean, highly diffusive, woody-floral, pine | Soaps, detergents, stable woody base notes |

| O-tert-Butylcyclohexyl acetate | 88-41-5 | Fresh, dry woody, herbal, high tenacity | Fougère and masculine fragrance accords |

| Bourgeonal (Reference Standard) | 18127-01-0 | Powerful muguet, aquatic floral | Restricted – Benchmark for OR1D2 agonism |

Data synthesized from cosmetic inventory databases and industrial bulk supply specifications[3][4].

Synthetic Methodologies: Controlled Oxidation of Alicyclic Alcohols

The primary synthetic route to 4-tert-butylcyclohexanecarbaldehyde is the oxidation of 4-tert-butylcyclohexanemethanol.

Causality in Experimental Design: Early literature often cites the use of Pyridinium Chlorochromate (PCC) for this transformation, yielding approximately 87% of the cis/trans mixture[5]. However, PCC generates highly toxic chromium waste, making it unviable for modern, scalable, and green manufacturing. Furthermore, aggressive oxidants risk over-oxidizing the aldehyde into its corresponding carboxylic acid.

To solve this, we employ a TEMPO-catalyzed Anelli oxidation . TEMPO (2,2,6,6-Tetramethylpiperidinyloxy) is a sterically hindered stable radical that exhibits exceptional chemoselectivity for primary alcohols. By using a biphasic system (DCM/Water), the product partitions into the organic layer immediately upon formation, preventing the formation of the hydrate intermediate required for over-oxidation.

Protocol 1: Self-Validating TEMPO-Catalyzed Synthesis

This protocol incorporates an internal standard to create a self-validating feedback loop, ensuring reaction completion without the risk of over-oxidation.

-

Preparation: In a 500 mL round-bottom flask, dissolve 50 mmol of 4-tert-butylcyclohexanemethanol and 5 mmol of dodecane (internal standard) in 100 mL of dichloromethane (CH₂Cl₂).

-

Catalyst Addition: Add 0.5 mmol of TEMPO and 5 mmol of KBr dissolved in 10 mL of distilled water. Cool the biphasic mixture to 0°C under vigorous stirring. (Causality: KBr acts as a co-catalyst, generating active hypobromite in situ to accelerate the TEMPO cycle).

-

Oxidant Titration: Dropwise, add 55 mmol of aqueous NaOCl (bleach, adjusted to pH 9.5 with NaHCO₃) over 30 minutes.

-

Self-Validation (In-Process Control): Extract a 50 µL aliquot from the organic layer every 10 minutes. Dilute in 1 mL CH₂Cl₂ and inject into a GC-FID. The reaction is deemed complete only when the alcohol-to-dodecane peak area ratio falls below 0.01. If the ratio plateaus above this threshold, it validates a low NaOCl titer, prompting a calculated 5 mmol spike of NaOCl.

-

Quenching: Quench the reaction with 20 mL of saturated aqueous Na₂S₂O₃ to neutralize residual hypochlorite.

-

Purification: Separate the organic layer, dry over anhydrous Na₂SO₄, concentrate under reduced pressure, and pass through a short Fluorasil column to yield the pure aldehyde mixture.

Fig 1. Self-validating synthesis of 4-tert-butylcyclohexanecarbaldehyde via TEMPO oxidation.

Table 2: Comparative Oxidation Methodologies for Alicyclic Aldehydes

| Oxidation Method | Reagents | Yield (%) | Chemoselectivity | E-Factor (Waste/Product) | Scalability |

| Corey-Suggs | PCC, CH₂Cl₂ | 87% | High | Very High (Toxic Cr) | Poor |

| Swern | DMSO, (COCl)₂, Et₃N | 92% | High | Medium (Me₂S byproduct) | Moderate |

| Anelli (Recommended) | TEMPO, NaOCl, KBr | 95% | Very High | Low (Aqueous salt waste) | Excellent |

Olfactory Receptor Activation and Signal Transduction

To validate the biological efficacy of the synthesized 4-tert-butylcyclohexanecarbaldehyde, we must measure its ability to trigger the olfactory signal transduction cascade. Odorant molecules bind to specific Olfactory Receptors (GPCRs), triggering a conformational change that activates the G-protein subunit Gαolf. This stimulates Adenylyl Cyclase 3 (AC3), leading to an accumulation of cAMP, which opens Cyclic Nucleotide-Gated (CNG) channels, resulting in membrane depolarization.

Fig 2. GPCR-mediated olfactory signal transduction pathway triggered by alicyclic aldehydes.

Protocol 2: High-Throughput Luciferase Reporter Assay for OR Activation

Because olfactory receptors are notoriously difficult to express in heterologous systems due to poor plasma membrane trafficking, this protocol utilizes the chaperone protein RTP1S (Receptor Transporting Protein 1 Short).

Self-Validation Mechanism: We employ a dual-luciferase system. By co-transfecting a constitutively active Renilla luciferase alongside the cAMP-responsive Firefly luciferase, we mathematically normalize the data. This self-validating step eliminates false positives caused by variable cell viability or transfection efficiency.

-

Cell Culture & Seeding: Seed HEK293T cells in a 96-well plate at a density of 2 × 10⁴ cells/well in DMEM supplemented with 10% FBS. Incubate for 24 hours at 37°C, 5% CO₂.

-

Transfection: Co-transfect the cells using Lipofectamine 3000 with the following plasmid DNA per well:

-

50 ng OR1D2 expression vector.

-

10 ng RTP1S expression vector (Causality: Essential for escorting OR1D2 from the ER to the cell surface).

-

50 ng CRE-Firefly luciferase reporter (Measures cAMP accumulation).

-

5 ng CMV-Renilla luciferase reporter (Internal control).

-

-

Ligand Stimulation: 24 hours post-transfection, replace the media with serum-free DMEM containing serial dilutions (1 µM to 1 mM) of 4-tert-butylcyclohexanecarbaldehyde. Incubate for 4 hours.

-

Luminescence Reading: Lyse the cells and sequentially measure Firefly and Renilla luminescence using a microplate reader.

-

Data Analysis: Calculate the relative light units (RLU) by dividing Firefly luminescence by Renilla luminescence. Plot the RLU against the log concentration of the aldehyde to determine the EC₅₀ value.

Conclusion & Future Perspectives

The transition from aromatic to alicyclic osmophores is not merely a regulatory necessity but an opportunity for structural innovation. 4-tert-Butylcyclohexanecarbaldehyde serves as a robust, scalable, and biologically active scaffold. By employing self-validating synthetic protocols like TEMPO-catalyzed oxidation and rigorous dual-luciferase biological assays, researchers can reliably engineer novel fragrance derivatives that meet both the safety and sensory demands of the modern market.

References

-

PubChem Database. Cyclohexanecarboxaldehyde, 4-(1,1-dimethylethyl)- | C11H20O | CID 88655. National Center for Biotechnology Information. Available at: [Link]

-

PrepChem. Synthesis of 4-(1,1-dimethylethyl)cyclohexanecarboxaldehyde. Derived from US Patent 05128448. Available at: [Link]

-

European Commission. COSING - Cosmetics Ingredients & Fragrance Inventory. Available at: [Link]

- Google Patents.US9850191B2 - Aldehyde compounds and their use in perfume compositions.

-

Aure Chemical. Industrial Raw Chemicals & Bulk Supply Solutions: 4-tert-Butylcyclohexyl Acetate & Bourgeonal. Available at: [Link]

Sources

- 1. Cyclohexanecarboxaldehyde, 4-(1,1-dimethylethyl)- | C11H20O | CID 88655 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. US9850191B2 - Aldehyde compounds and their use in perfume compositions - Google Patents [patents.google.com]

- 3. scribd.com [scribd.com]

- 4. Industrial Raw Chemicals & Bulk Supply Solutions | Aure Chemical- Page 23 [aurechem.com]

- 5. prepchem.com [prepchem.com]

Theoretical Calculations for 4-tert-Butylcyclohexanecarbaldehyde: A Computational Guide

Executive Summary

4-tert-Butylcyclohexanecarbaldehyde serves as a quintessential model system in computational organic chemistry due to the "locking" effect of the tert-butyl group. This bulky substituent effectively freezes the cyclohexane ring into a single chair conformation, simplifying the potential energy surface (PES) and allowing for high-precision analysis of the remaining substituent effects—specifically, the formyl (-CHO) group.

This technical guide outlines the theoretical framework for analyzing this molecule, focusing on conformational thermodynamics , spectroscopic prediction (NMR/IR) , and reactivity profiles . It is designed for researchers utilizing Density Functional Theory (DFT) to predict molecular behavior in drug discovery and fragrance chemistry.

Computational Methodology & Protocols

To ensure scientific integrity and reproducibility, the following computational protocols are recommended based on current best practices in the field [1][2].

Level of Theory Selection[1]

-

Geometry Optimization: M06-2X or wB97X-D / def2-TZVP.

-

Rationale: These functionals include dispersion corrections critical for accurately modeling non-covalent interactions (steric repulsion) between the tert-butyl group and the ring axial protons.

-

-

Frequency Analysis: Same level as optimization. Required to verify stationary points (zero imaginary frequencies for minima, one for transition states) and to compute Zero-Point Energy (ZPE).

-

Solvation: SMD (Solvation Model based on Density) model.

-

Solvents: Chloroform (for NMR comparison) or THF (for reaction modeling).

-

-

NMR Prediction: mPW1PW91 or B3LYP / 6-311+G(2d,p) (GIAO method).

-

Rationale: The GIAO (Gauge-Independent Atomic Orbital) method with large basis sets minimizes error in magnetic shielding tensor calculations [3].

-

Standardized Workflow

The following diagram illustrates the logical flow for a complete computational characterization.

Figure 1: Standardized computational workflow for characterizing substituted cyclohexanes.

Conformational Analysis

The core theoretical interest lies in the stereochemical preference of the formyl group relative to the tert-butyl anchor.

The "Locking" Mechanism

The tert-butyl group has an A-value of >5 kcal/mol, effectively forcing it into the equatorial position. This creates two distinct isomers:

-

Trans-isomer: Both t-Bu and -CHO are equatorial .

-

Cis-isomer: t-Bu is equatorial, forcing -CHO to be axial .

Thermodynamic Stability

Theoretical calculations (DFT) confirm that the trans-isomer is thermodynamically more stable. The energy difference corresponds to the A-value of the aldehyde group.

| Parameter | Trans-isomer (e,e) | Cis-isomer (e,a) | ΔE (kcal/mol) |

| t-Bu Position | Equatorial | Equatorial | 0.0 |

| CHO Position | Equatorial | Axial | ~0.8 (A-value) |

| 1,3-Diaxial Strain | Minimal | Significant | +0.7 - 0.9 |

| Dipole Moment | Lower | Higher | N/A |

Note: The axial aldehyde suffers from repulsive 1,3-diaxial interactions with the ring protons at C3 and C5.

Rotational Barrier of the Formyl Group

Beyond the ring conformation, the aldehyde group itself rotates about the C(ring)-C(carbonyl) bond.

-

Preferred Orientation: The carbonyl oxygen tends to eclipse the C-H bond of the ring carbon (syn-periplanar) to minimize steric clash with the equatorial ring carbons.

-

Calculation: A Relaxed Potential Energy Surface (PES) scan rotating the C-C-C=O dihedral angle is required to find the global minimum.

Spectroscopic Prediction (NMR)

Accurate assignment of cis and trans isomers often relies on 1H NMR coupling constants (

Theoretical J-Coupling (Karplus Relation)

The vicinal coupling constant (

-

Trans-isomer (Axial H1):

-

Dihedral angle ~180° (anti-periplanar) with axial H2/H6.

-

Predicted

: Large (10–12 Hz).

-

-

Cis-isomer (Equatorial H1):

-

Dihedral angle ~60° (gauche) with axial H2/H6.

-

Predicted

: Small (2–5 Hz).

-

GIAO-DFT Protocol

To calculate chemical shifts (

-

Optimize geometry (B3LYP/6-31G* or higher).

-

Run NMR calculation Nm=GIAO.

-

Calculate TMS (Tetramethylsilane) at the exact same level.[1]

- .

-

Scaling: Apply empirical scaling factors (slope/intercept) from the "Cheshire" database for maximum accuracy [3].

Reactivity Profiles: Nucleophilic Addition

In drug development, transforming the aldehyde to an alcohol (via reduction) or an amine (via reductive amination) is common. The stereochemical outcome is governed by the trajectory of attack.

Transition State Theory (Felkin-Anh vs. Steric)

For the trans-aldehyde (equatorial CHO), nucleophilic attack (e.g., by Hydride,

-

Axial Attack: Approaches from the top, leading to an equatorial alcohol.

-

Equatorial Attack: Approaches from the side, leading to an axial alcohol.

Theoretical modeling of the Transition State (TS) reveals that axial attack is generally favored for cyclohexanones, but for aldehydes, the steric difference is subtler.

Reaction Coordinate Diagram

The following graph depicts the energy pathway for the reduction of the aldehyde.

Figure 2: Kinetic competition between axial and equatorial nucleophilic attack trajectories.

Key Insight: For 4-tert-butylcyclohexanecarbaldehyde, the transition state calculations typically show a preference for forming the equatorial alcohol (thermodynamic product) due to the reversibility of aldehyde reduction or specific steric control in the TS [4].

References

-

Grimme, S., et al. "A consistent and accurate ab initio parametrization of density functional dispersion correction (DFT-D) for the 94 elements H-Pu." The Journal of Chemical Physics, 2010. Link

-

Marenich, A. V., et al. "Universal Solvation Model Based on Solute Electron Density and on a Continuum Model of the Solvent Defined by the Bulk Dielectric Constant and Atomic Surface Tensions." Journal of Physical Chemistry B, 2009. Link

-

Willoughby, P. H., et al. "A Guide to Small-Molecule Structure Assignment through Computation of (1H and 13C) NMR Chemical Shifts." Nature Protocols, 2014. Link

-

Wiberg, K. B. "Oxidation of aldehydes by permanganate." Journal of the American Chemical Society. (Contextual reference for aldehyde reactivity mechanisms). Link

Sources

Synthesizing 4-tert-Butylcyclohexanecarbaldehyde: A Mechanistic and Protocol Guide to One-Carbon Homologation

Executive Summary

The synthesis of 4-tert-butylcyclohexanecarbaldehyde (CAS: 20691-52-5) is a critical transformation in organic synthesis, fragrance chemistry, and pharmaceutical lead optimization[1][2]. Because the formyl group is highly reactive, directly formylating an unactivated cyclohexane ring is impossible. Instead, chemists rely on one-carbon homologation strategies starting from the readily available precursor, 4-tert-butylcyclohexanone , or the targeted oxidation of 4-tert-butylcyclohexanemethanol [1].

This whitepaper provides an in-depth mechanistic evaluation of the four primary pathways used to synthesize 4-tert-butylcyclohexanecarbaldehyde. By integrating thermodynamic causality with field-proven methodologies, this guide serves as a self-validating framework for researchers scaling these reactions from the bench to pilot production.

Pathway 1: The Wittig Enol-Ether Homologation

Mechanistic Causality

Directly appending an aldehyde to a ketone via a standard Wittig reaction is geometrically and electronically prohibitive. Instead, the reaction utilizes methoxymethylenetriphenylphosphorane [3]. This ylide undergoes a [2+2] cycloaddition with 4-tert-butylcyclohexanone to form an oxaphosphetane intermediate. Elimination of triphenylphosphine oxide yields an enol ether (a mixture of E and Z isomers). The enol ether acts as a masked aldehyde; subsequent acidic hydrolysis protonates the electron-rich alkene, triggering the expulsion of methanol and tautomerization to yield 4-tert-butylcyclohexanecarbaldehyde.

Figure 1: Wittig homologation pathway via an enol ether intermediate.

Self-Validating Protocol

-

Ylide Generation: Suspend methoxymethyltriphenylphosphonium chloride (1.2 eq) in anhydrous THF under argon at 0 °C. Dropwise add potassium tert-butoxide (1.2 eq, 1M in THF). The solution will turn deep red, indicating ylide formation.

-

Cycloaddition: Add 4-tert-butylcyclohexanone (1.0 eq) in THF dropwise. Stir for 2 hours at room temperature. Validation: TLC (Hexanes/EtOAc 9:1) should show the disappearance of the ketone (stains with 2,4-DNP) and the appearance of a less polar enol ether spot.

-

Hydrolysis: Concentrate the mixture, resuspend in THF/H2O (4:1), and add 2M HCl until pH < 2. Stir for 4 hours.

-

Workup & Verification: Extract with diethyl ether. Wash the organic layer with saturated NaHCO3 to neutralize the acid (preventing acetal formation). Dry over MgSO4. Purify via silica gel chromatography. Verification: 1H NMR will reveal a distinct aldehydic proton doublet at ~9.6 ppm.

Pathway 2: The Darzens Condensation

Mechanistic Causality

The Darzens reaction constructs the aldehyde via a highly strained glycidic ester intermediate[4][5]. Deprotonation of ethyl chloroacetate by sodium ethoxide generates an

Figure 2: Darzens condensation, saponification, and decarboxylation sequence.

Self-Validating Protocol

-

Condensation: Cool a solution of 4-tert-butylcyclohexanone (1.0 eq) and ethyl chloroacetate (1.5 eq) to -10 °C. Slowly add NaOEt (1.5 eq) in ethanol. Stir for 12 hours.

-

Saponification: Add 10% aqueous NaOH to the crude glycidic ester. Reflux for 2 hours to form the sodium salt.

-

Decarboxylation: Acidify the aqueous layer with 10% HCl to pH 3. Heat the mixture to 100 °C. Validation: Vigorous bubbling (CO2 evolution) confirms the epoxide ring-opening and hydride shift cascade.

-

Workup: Extract with dichloromethane, dry, and distill under reduced pressure to isolate the pure aldehyde.

Pathway 3: Corey-Chaykovsky Epoxidation & Meinwald Rearrangement

Mechanistic Causality

This two-step sequence utilizes sulfur ylide chemistry[6][7]. Dimethylsulfonium methylide (generated from trimethylsulfonium iodide and a strong base) attacks the ketone. Unlike the bulkier sulfoxonium ylide, the highly reactive sulfonium ylide prefers axial attack on the conformationally locked 4-tert-butylcyclohexanone, yielding an equatorially-disposed spiro-epoxide (1-oxaspiro[8]octane derivative)[7][9]. In the second stage, a Lewis acid (typically

Figure 3: Corey-Chaykovsky epoxidation followed by Lewis acid-catalyzed Meinwald rearrangement.

Self-Validating Protocol

-

Epoxidation: Wash NaH (1.2 eq, 60% dispersion) with hexanes. Add anhydrous DMSO, followed by trimethylsulfonium iodide (1.2 eq). Stir until hydrogen evolution ceases. Add 4-tert-butylcyclohexanone (1.0 eq) in DMSO. Stir for 1 hour. Validation: Quench a small aliquot; TLC should show complete conversion to the non-polar epoxide.

-

Rearrangement: Isolate the epoxide via aqueous extraction. Dissolve in anhydrous diethyl ether at 0 °C. Dropwise add

(0.1 eq). Stir for 15 minutes. -

Workup: Quench with saturated aqueous

. Extract, dry, and concentrate. The rapid rearrangement is highly exothermic; strict temperature control at 0 °C is required to prevent polymerization of the resulting aldehyde.

Pathway 4: Direct Oxidation of 4-tert-Butylcyclohexanemethanol

For laboratories where the alcohol precursor is already available, direct oxidation avoids carbon-homologation entirely[1].

Mechanistic Causality

Pyridinium chlorochromate (PCC) oxidizes 4-tert-butylcyclohexanemethanol to the aldehyde without over-oxidation to the carboxylic acid. The alcohol oxygen attacks the chromium(VI) center, displacing a chloride ion to form a chromate ester. A base (often anhydrous sodium acetate) facilitates the removal of the alpha-proton, collapsing the ester to form the C=O double bond and reducing the chromium to Cr(IV).

Self-Validating Protocol

-